

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Aminodiphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylaniline

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Introduction

4-Aminodiphenylmethane, also known as 4-benzyl-aniline, is an aromatic amine of significant interest in organic synthesis and medicinal chemistry. It serves as a crucial intermediate in the manufacturing of various dyes, pharmaceuticals, and polymers.^{[1][2]} A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and material science. This technical guide provides a detailed overview of the core physicochemical characteristics of 4-aminodiphenylmethane, supported by experimental methodologies and graphical representations of key workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-aminodiphenylmethane are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₃ N	[2][3]
Molecular Weight	183.25 g/mol	[2][3]
Appearance	White to pale yellow solid or colorless to yellow liquid	[2]
Odor	Characteristic amine-like odor	[1][2]
Melting Point	34-36 °C	
Boiling Point	295-296 °C	[4]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, acetone, chloroform, and dimethyl sulfoxide.[1][2]	
pKa	8.41 ± 0.10 (Predicted)	[2]
LogP	2.4	[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments related to the synthesis and analysis of aminodiphenylmethanes.

Synthesis of 4-Aminodiphenylmethane (Illustrative)

A common method for the synthesis of aminodiphenylmethane derivatives involves the reaction of an aromatic amine with formaldehyde in the presence of a catalyst.[5][6]

Materials:

- Aromatic amine (e.g., aniline)
- Formaldehyde solution (37%)

- Catalyst (e.g., acid-activated kaolin)[6]
- Solvent (e.g., water, toluene)[5][6]
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a reaction flask, the catalyst is mixed with the solvent.
- The aromatic amine is added to the stirred slurry.
- Formaldehyde solution is added dropwise to the mixture.
- The reaction is stirred for a specified duration at a controlled temperature (e.g., 2.5 hours at 90°C).[5]
- After the reaction, the mixture is filtered to remove the catalyst.
- The filtrate is then subjected to a work-up procedure which may involve acid-base extraction. The crude product is dissolved in an organic solvent like ether and washed with an acidic solution (e.g., 1M HCl).[1]
- The aqueous layer is then basified (e.g., with 6M NaOH) and extracted with ether.[1]
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[1]
- Further purification can be achieved by recrystallization or distillation.

Analytical Characterization

The identity and purity of 4-aminodiphenylmethane can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

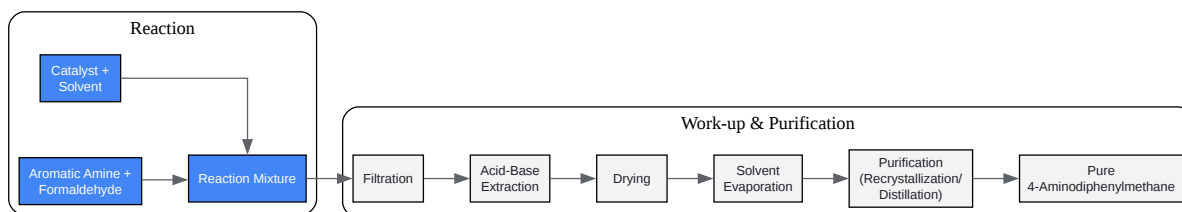
- **Mobile Phase:** A typical mobile phase could be a mixture of acetonitrile and water with a suitable buffer, such as sodium acetate.[7]
- **Column:** A C18 reversed-phase column is commonly used.
- **Detection:** UV detection is often employed, with the wavelength set to the absorbance maximum of the analyte.[7] Electrochemical detectors can also be used for enhanced sensitivity and specificity.[7]
- **Sample Preparation:** A known concentration of the sample is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS):

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent. For urine samples, an extraction and derivatization step may be necessary.[8]
- **GC Conditions:** A capillary column is used, and the oven temperature is programmed to achieve separation of the components.
- **MS Conditions:** The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting compound is compared with a reference spectrum for identification.

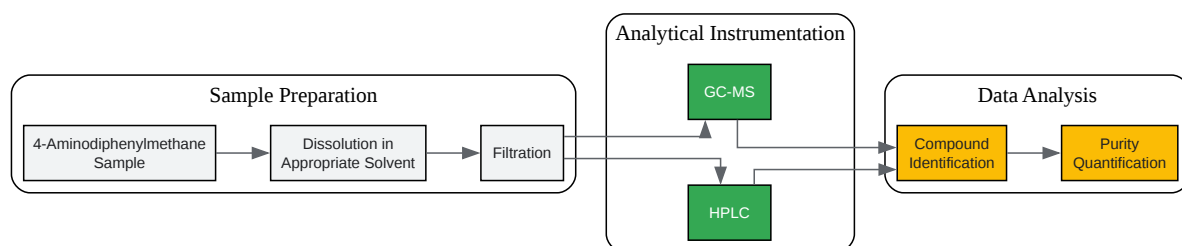
Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for the synthesis and analysis of 4-aminodiphenylmethane.



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Caption: A generalized workflow for the synthesis of 4-aminodiphenylmethane.



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Caption: A typical workflow for the analytical characterization of 4-aminodiphenylmethane.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-aminodiphenylmethane, a compound of considerable industrial and scientific importance. The tabulated data offers a quick reference for its physical and chemical characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The graphical workflows further simplify the understanding of these complex

processes. This information is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, facilitating the informed application of 4-aminodiphenylmethane in their work.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 4-Aminodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049627#physicochemical-properties-of-4-aminodiphenylmethane>]

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